(S)-1-(3,5-difluorophenyl)ethanol chemical properties
(S)-1-(3,5-difluorophenyl)ethanol chemical properties
An In-depth Technical Guide to (S)-1-(3,5-difluorophenyl)ethanol: Synthesis, Characterization, and Application
Introduction
(S)-1-(3,5-difluorophenyl)ethanol is a valuable chiral building block in modern medicinal chemistry. As a fluorinated secondary alcohol, its stereocenter and substituted phenyl ring make it a crucial intermediate in the synthesis of complex pharmaceutical agents. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of a final drug molecule, making fluorinated synthons like this one highly sought after in drug discovery and development. This guide provides an in-depth overview of its chemical properties, established synthetic and analytical methodologies, and its role in pharmaceutical research, offering a technical resource for scientists and development professionals.
Physicochemical and Spectroscopic Profile
The fundamental properties of (S)-1-(3,5-difluorophenyl)ethanol are summarized below. While it is a widely available research chemical, certain physical constants such as boiling and melting points are not extensively reported in the literature and are typically determined on a lot-specific basis.
Chemical Identity and Properties
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(3,5-difluorophenyl)ethanol | [] |
| CAS Number | 692732-03-9 | [][2] |
| Molecular Formula | C₈H₈F₂O | [2][3] |
| Molecular Weight | 158.14 g/mol | [] |
| Synonyms | (alphaS)-3,5-Difluoro-alpha-methylbenzenemethanol | [] |
| Appearance | Colorless Liquid (presumed) | N/A |
| Purity | Commercially available at ≥98% | [2][3] |
| Storage | Store in a dry, sealed container, often at 2-8°C | [2] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | N/A |
Predicted Spectroscopic Characteristics
Direct experimental spectra for this specific compound are not universally published in databases. However, based on its structure and established principles of spectroscopy, a detailed prediction of its spectral characteristics can be made. This serves as a reliable benchmark for researchers to confirm the identity and purity of synthesized material.
| Technique | Expected Observations |
| ¹H NMR | ~1.5 ppm (d, 3H): Methyl protons (CH₃), doublet due to coupling with the adjacent methine proton. ~4.9-5.1 ppm (q, 1H): Methine proton (CH-O), quartet due to coupling with the three methyl protons. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom.[4] ~6.7-7.1 ppm (m, 3H): Aromatic protons. The two protons ortho to the C-F bonds and the one proton para will exhibit complex splitting patterns due to both H-H and H-F coupling. The single proton at C4 (para to the ethanol group) will likely appear as a triplet of triplets. The two protons at C2 and C6 will be equivalent and appear as a doublet of triplets. Variable (s, broad, 1H): Hydroxyl proton (OH). The signal is often broad and may not show coupling due to rapid chemical exchange.[4] Its position is concentration and solvent dependent. |
| ¹³C NMR | ~25 ppm: Methyl carbon (CH₃). ~70 ppm: Methine carbon (CH-O). This carbon is deshielded by the attached oxygen and appears in the typical range for secondary alcohols.[4] ~102-110 ppm (m): Aromatic carbons (C2, C4, C6). These carbons will show coupling with fluorine (C-F coupling). The C4 carbon will appear as a triplet. The C2 and C6 carbons will appear as doublets. ~145-150 ppm (t): Aromatic carbon (C1, ipso-carbon). This carbon, attached to the ethanol group, will appear as a triplet due to coupling with the two meta fluorine atoms. ~161-164 ppm (dd): Aromatic carbons (C3, C5). These carbons, directly bonded to fluorine, will show a large one-bond C-F coupling constant and will be significantly downfield. They will appear as a doublet of doublets due to coupling to both the attached fluorine and the other fluorine atom. |
| IR Spectroscopy | ~3600-3200 cm⁻¹ (broad, strong): O-H stretch from the alcohol group. The broadness is a classic indicator of hydrogen bonding.[5] ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. ~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretch (from the methyl and methine groups).[5] ~1620 & ~1590 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring. ~1300-1000 cm⁻¹ (strong): C-F and C-O stretching vibrations. A strong band around 1120-1150 cm⁻¹ is expected for the C-O stretch of the secondary alcohol.[5] |
| Mass Spectrometry (EI) | m/z = 158: Molecular ion peak [M]⁺, though it may be weak for alcohols.[6] m/z = 143: [M-CH₃]⁺, loss of the methyl group, a common fragmentation. m/z = 140: [M-H₂O]⁺, loss of water, a characteristic fragmentation for alcohols.[6] m/z = 125: [M-CH₃-H₂O]⁺, subsequent loss of water from the m/z 143 fragment. m/z = 43: [C₂H₃O]⁺, another common fragment. |
Synthesis and Chiral Analysis
The synthesis of enantiomerically pure (S)-1-(3,5-difluorophenyl)ethanol is predominantly achieved through the asymmetric reduction of its prochiral ketone precursor, 3',5'-difluoroacetophenone. This transformation is a cornerstone of modern asymmetric synthesis, with both biocatalytic and chemocatalytic methods providing excellent enantioselectivity.
Synthetic Workflow Overview
The general pathway involves a single, highly controlled stereochemical step. The choice between a biocatalyst or a chemical catalyst often depends on factors like scale, cost, substrate tolerance, and downstream processing requirements.
Protocol 1: Biocatalytic Asymmetric Reduction
Biocatalysis offers a "green" and highly selective route. Ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems, can reduce the ketone with near-perfect enantioselectivity (>99% ee) and high conversion rates.[7][8] This protocol is based on established procedures for structurally similar ketones.
Materials:
-
3',5'-Difluoroacetophenone (CAS: 123577-99-1)
-
Ketoreductase (e.g., from Rhodococcus erythropolis) or a whole-cell catalyst (e.g., Candida tropicalis)
-
NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary alcohol dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction
-
Brine and anhydrous sodium sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0). Add the cofactor regeneration system components. For example, if using glucose/GDH, add D-glucose and NADP⁺.
-
Catalyst Addition: Add the ketoreductase enzyme or the whole-cell catalyst suspension to the buffer.
-
Substrate Addition: Dissolve the 3',5'-difluoroacetophenone in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO to aid solubility, and add it to the reaction mixture. High substrate loading (e.g., 50-100 g/L) can often be achieved.[7]
-
Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to determine conversion.
-
Work-up and Extraction: Once the reaction reaches completion (>98% conversion), terminate it by adding a water-immiscible organic solvent like ethyl acetate or MTBE. Separate the organic layer. Perform a second extraction of the aqueous layer to ensure complete recovery.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude alcohol is often of high purity but can be further purified by column chromatography (Silica gel, hexanes/ethyl acetate gradient) if necessary.
Causality Note: The enzyme's active site is chiral, creating a diastereomeric transition state when it binds the prochiral ketone. This energy difference strongly favors the formation of one enantiomer over the other, leading to high enantiomeric excess.
Protocol 2: Chemocatalytic Asymmetric Reduction
Chemical methods, such as reduction with chiral borane reagents like (-)-DIP-Chloride, also provide a reliable path to the desired (S)-enantiomer.[9]
Materials:
-
3',5'-Difluoroacetophenone
-
(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Diethyl ether
-
Aqueous HCl (1N)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve (-)-DIP-Chloride in anhydrous THF. Cool the solution to -25°C in a cryo-cooler or a dry ice/acetone bath.
-
Substrate Addition: Add a solution of 3',5'-difluoroacetophenone in anhydrous THF dropwise to the stirred (-)-DIP-Chloride solution.
-
Reaction Execution: Maintain the reaction at -25°C and monitor its progress by TLC or GC. These reductions are often complete within several hours.
-
Quenching and Work-up: Once the reaction is complete, allow the mixture to warm to 0°C. Cautiously add diethanolamine to quench the reaction and precipitate the boronic acid byproducts. Stir for 30 minutes.
-
Filtration and Extraction: Filter the mixture to remove the precipitated solids. Dilute the filtrate with diethyl ether and wash sequentially with 1N HCl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure (S)-alcohol.
Chiral Purity Analysis
Confirming the enantiomeric excess (ee) is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry standard.[10][11]
General Procedure:
-
Column Selection: Polysaccharide-based CSPs, such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ series, are excellent starting points for separating chiral alcohols.[12]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is used. A typical starting condition would be 95:5 Hexane:Isopropanol.
-
Sample Preparation: Dissolve a small amount of the alcohol (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the column at a constant flow rate (e.g., 1.0 mL/min) and monitor the effluent with a UV detector (e.g., at 254 nm).
-
Quantification: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
Applications and Significance in Drug Development
While specific drugs containing the (S)-1-(3,5-difluorophenyl)ethanol moiety are not as publicly disclosed as its bis(trifluoromethyl) analogue, its structural motifs are highly relevant in modern drug design.
-
Chiral Intermediate for APIs: Its primary value lies in its function as a chiral pool starting material. The secondary alcohol can be used in nucleophilic substitutions (after conversion to a leaving group) or etherification reactions to build more complex molecules.
-
Analogue for NK-1 Receptor Antagonists: The compound is a close structural analogue of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, a key intermediate in the synthesis of the blockbuster antiemetic drug Aprepitant .[13] This strongly suggests its utility in developing next-generation neurokinin-1 (NK-1) receptor antagonists or other CNS-targeting agents where the electronic properties of difluoro-substitution are desired over bis(trifluoromethyl).
-
Scaffold for Anticancer Agents: The 3,5-difluorophenyl motif is present in various experimental compounds. For instance, chalcones derived from 3',5'-difluoroacetophenone have been investigated for their cytotoxic activity against human tumor cell lines, indicating the potential for this scaffold in oncology research.[14]
Safety, Handling, and Disposal
(S)-1-(3,5-difluorophenyl)ethanol must be handled with appropriate care in a laboratory setting. The following information is derived from safety data sheets for the racemic mixture.[15]
GHS Hazard Classification
| Hazard | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | Category 2A (H319) | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | STOT SE 3 (H335) | P261, P271, P304+P340, P312 |
Signal Word: Warning Hazard Pictogram: GHS07 (Exclamation Mark)
Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] Avoid sources of heat, sparks, and flame.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[15]
Disposal
Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to an authorized incinerator equipped with an afterburner and scrubber.[15]
Analytical Validation Workflow
A logical workflow is essential to validate the identity, purity, and enantiomeric excess of the synthesized material before its use in subsequent research or development stages.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Defense Technical Information Center (DTIC). (1994). Super Hydrides. Retrieved from [Link]
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ResearchGate. (n.d.). Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2020). High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for Org. Biomol. Chem.. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Retrieved from [Link]
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Lead Sciences. (n.d.). (S)-1-(3,5-Difluorophenyl)ethanol. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric reduction of acetophenone by Synechocystis sp. PCC6803. Retrieved from [Link]
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Oxford Academic. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science. Retrieved from [Link]
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SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
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MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
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LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(3,5-difluorophenyl)ethanol (C8H8F2O). Retrieved from [Link]
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ResearchGate. (2025). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Defense Technical Information Center (DTIC). (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
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